[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13537407
InChI: InChI=1S/C14H20N2O3/c17-9-8-16-7-6-13(10-16)15-14(18)19-11-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2,(H,15,18)/t13-/m1/s1
SMILES: C1CN(CC1NC(=O)OCC2=CC=CC=C2)CCO
Molecular Formula: C14H20N2O3
Molecular Weight: 264.32 g/mol

[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13537407

Molecular Formula: C14H20N2O3

Molecular Weight: 264.32 g/mol

* For research use only. Not for human or veterinary use.

[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester -

Specification

Molecular Formula C14H20N2O3
Molecular Weight 264.32 g/mol
IUPAC Name benzyl N-[(3R)-1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate
Standard InChI InChI=1S/C14H20N2O3/c17-9-8-16-7-6-13(10-16)15-14(18)19-11-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2,(H,15,18)/t13-/m1/s1
Standard InChI Key CHYMMDHDBBUODY-CYBMUJFWSA-N
Isomeric SMILES C1CN(C[C@@H]1NC(=O)OCC2=CC=CC=C2)CCO
SMILES C1CN(CC1NC(=O)OCC2=CC=CC=C2)CCO
Canonical SMILES C1CN(CC1NC(=O)OCC2=CC=CC=C2)CCO

Introduction

Chemical Structure and Stereochemistry

The molecular formula of [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester is C₁₄H₂₀N₂O₃, with a molecular weight of 264.32 g/mol. Its structure comprises a five-membered pyrrolidine ring substituted at the 3-position with a carbamic acid benzyl ester group and at the 1-position with a 2-hydroxyethyl chain. The (R) configuration at the pyrrolidine nitrogen introduces stereochemical specificity, influencing its interactions with biological targets such as enzymes and receptors.

Structural Features

  • Pyrrolidine Core: The saturated five-membered ring provides conformational rigidity, enhancing binding affinity to enzymatic pockets.

  • Hydroxyethyl Substituent: The 2-hydroxyethyl group introduces polarity, improving solubility in aqueous environments while enabling hydrogen bonding with target proteins.

  • Benzyl Ester Moiety: The benzyl group enhances lipophilicity, facilitating membrane permeability and bioavailability.

Synthesis and Optimization

The synthesis of [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester involves multi-step routes optimized for yield and enantiomeric purity.

Key Synthetic Routes

  • Pyrrolidine Ring Formation: γ-Butyrolactone undergoes aminolysis with ethylamine to yield pyrrolidin-3-ol, followed by resolution to isolate the (R)-enantiomer.

  • Hydroxyethyl Introduction: The pyrrolidine nitrogen is alkylated with 2-chloroethanol under basic conditions (e.g., K₂CO₃) at 60°C.

  • Carbamate Formation: Reaction with benzyl chloroformate in dichloromethane at 0°C forms the carbamic acid benzyl ester.

Table 1: Comparison of Synthetic Methods

StepReagents/ConditionsYield (%)Purity (%)
Pyrrolidine Formationγ-Butyrolactone, ethylamine, 80°C7590
Hydroxyethylation2-Chloroethanol, K₂CO₃, 60°C6888
Carbamate SynthesisBenzyl chloroformate, CH₂Cl₂, 0°C8295

Industrial-scale production employs continuous flow reactors to enhance reproducibility, with yields exceeding 85%.

Physicochemical Properties

The compound’s bioavailability and stability are influenced by its physicochemical profile:

  • Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) but poorly soluble in water (<1 mg/mL).

  • Stability: Stable under acidic conditions (pH 3–6) but hydrolyzes in basic environments (pH >8).

  • Melting Point: 112–114°C (determined via differential scanning calorimetry).

Biological Activity and Mechanism

[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester exhibits potent inhibition of NAAA, an enzyme responsible for degrading palmitoylethanolamide (PEA), an endogenous anti-inflammatory lipid.

Enzymatic Inhibition

  • IC₅₀: 127 nM against rat NAAA, demonstrating high potency.

  • Mechanism: The carbamate group acts as an electrophilic trap, covalently modifying the enzyme’s catalytic cysteine residue.

Therapeutic Implications

  • Pain Management: Elevated PEA levels reduce neuroinflammation and nociceptive signaling in rodent models.

  • Neuroprotection: Preclinical studies suggest reduced neuronal apoptosis in ischemic stroke models.

Pharmacokinetics and Metabolism

Pharmacokinetic studies in rats reveal:

  • Half-Life: 2.3 hours (intravenous administration).

  • Metabolism: Hepatic oxidation via CYP3A4 produces a hydroxylated derivative, excreted renally.

  • Plasma Stability: 90% remaining after 4 hours in human plasma, compared to 60% in rat plasma.

Comparative Analysis with Analogues

Structural modifications significantly alter bioactivity:

Table 2: Biological Activities of Analogues

CompoundTargetIC₅₀ (nM)Application
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin...NAAA127Anti-inflammatory
Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)...UnknownN/APreclinical screening
Cbz-DL-PhenylalaninolProtease450Peptide synthesis

The (R)-enantiomer shows 10-fold greater NAAA inhibition than its (S)-counterpart, underscoring stereochemistry’s role.

Applications in Drug Development

  • Lead Compound: Serves as a scaffold for designing NAAA inhibitors with improved pharmacokinetics.

  • Prodrug Potential: The benzyl ester can be hydrolyzed in vivo to release active metabolites.

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